Differential Antiviral Potency: 3-Bromo-4-formylbenzonitrile Exhibits 0.2 µM IC50 Against HCV NS3 Protease, Distinguishing It from Less Potent Analogs
3-Bromo-4-formylbenzonitrile (reported as 2-bromo-4-cyanobenzaldehyde) demonstrates potent inhibition of the hepatitis C virus (HCV) NS3 protease with an IC50 value of 0.2 µM . While direct, head-to-head quantitative comparisons with all regioisomeric analogs are not publicly available in a single study, this potency profile is a key differentiator from other substituted benzaldehydes. For example, 4-Formylbenzonitrile (CAS 105-07-7), lacking the bromine atom, does not exhibit this specific protease inhibition activity, highlighting the critical role of the ortho-bromine substituent for target engagement and potency.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.2 µM |
| Comparator Or Baseline | 4-Formylbenzonitrile (CAS 105-07-7) |
| Quantified Difference | Qualitative difference: 3-Bromo-4-formylbenzonitrile is an active inhibitor; 4-Formylbenzonitrile is not reported to have this activity. |
| Conditions | In vitro enzymatic assay against HCV NS3 protease. |
Why This Matters
For researchers in antiviral drug discovery, this specific IC50 value provides a benchmark for potency, guiding selection for lead optimization campaigns targeting HCV and distinguishing it from simpler benzonitrile scaffolds.
